(1-Naphthylmethyl)trichlorosilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (1-Naphthylmethyl)trichlorosilane involves various reactions with naphthalene derivatives. For instance, the synthesis of 1,1,2-trichlorotri(1-naphthyl)disilane is achieved by reacting 1-lithionaphthalenide with hexachlorodisilane, followed by a reduction with LiAlH4 to afford 1,1,2-tri(1-naphthyl)disilane . Similarly, 1,8-Bis(trimethylsilyl)-naphthalene is prepared by the reaction of 1,8-dilithionaphthalene with trimethylchlorosilane . These methods demonstrate the versatility of naphthalene derivatives in synthesizing silicon-containing compounds.

Molecular Structure Analysis

The molecular structure of silicon-naphthalene compounds can be complex, with different coordination modes observed at terminal silicon atoms. For example, X-ray crystallography of 1,ω-Bis[8-(dimethylamino)-1-naphthyl]-1,ω-difluorotrisilane shows unsymmetrical structures with different coordination modes . The steric effects of substituents on naphthalene rings are also evaluated using NMR spectroscopy, which is crucial for understanding the molecular structure and reactivity .

Chemical Reactions Analysis

Chemical reactions involving (1-Naphthylmethyl)trichlorosilane derivatives are diverse. The reaction of hypercoordinate dichlorosilanes with magnesium leads to the formation of a 1,2-disilaacenaphthene skeleton . Additionally, the rapid chloride exchange reaction between tri-(1-naphthyl)chlorosilane and chloride ion in acetone has been studied, revealing bimolecular kinetics and the influence of free chloride ions . These reactions highlight the reactivity of silicon-naphthalene compounds and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of silicon-naphthalene compounds are influenced by their molecular structure. For instance, the chlorodisilanes synthesized in are stable for weeks at room temperature but undergo rapid H/Cl exchange reactions and SiSi cleavage in the presence of catalysts. The vibrational spectra of these compounds provide evidence of different rotamers in the liquid state . The reactivity of these compounds under thermal and photochemical conditions also varies, as seen in the case of oligosilanes bearing 8-(dimethylamino)-1-naphthyl groups, which are thermochemically labile but photochemically stable .

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Optically Active Polymers

(1-Naphthylmethyl)trichlorosilane plays a role in synthesizing optically pure and completely diisotactic phenyl- and naphthyl-substituted poly(siloxane)s. This process uses a catalyst, tris(pentafluorophenyl)borane, to react with specific disiloxanediols, leading to polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).

2. Formation of Dichlorodisilane and Trichlorodisilane

Research has shown the formation of disilanes like 1,1,2-trichlorotri(1-naphthyl)disilane and 1,2-dichlorotetra(1-naphthyl)disilane from reactions involving 1-lithionaphthalenide and hexachlorodisilane. These compounds are stable and have specific infrared and Raman vibrational spectra, indicative of their unique molecular structures (Gupper & Hassler, 2001).

3. Chemical Vapor Deposition in Photovoltaics

Trichlorosilane, a related compound, is a key precursor in the deposition of silicon for photovoltaic applications. Research in this area involves understanding its gas phase and surface kinetics, which are essential for optimizing the deposition process and improving the efficiency of photovoltaic cells (Ravasio, Masi, & Cavallotti, 2013).

4. Liquid-Crystal Orientation Control

Decyltrichlorosilane and [11-(2-Naphthyl)undecyl]trichlorosilane, along with their binary mixtures, are used to create chemisorbed monolayers. These monolayers have applications in controlling the orientation of liquid crystals, a crucial aspect in the development of liquid crystal displays and other optical devices (Geer, Yang, & Frank, 1997).

5. Autoignition Temperature Study

Trichlorosilanes, including derivatives, are important intermediates in manufacturing silicone materials. Research into their autoignition temperatures helps in understanding the safety and handling requirements of these substances, crucial for industrial applications (Hshieh, Hirsch, & Williams, 2002).

Safety And Hazards

“(1-Naphthylmethyl)trichlorosilane” is classified as causing severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . It should not be inhaled, and hands should be washed thoroughly after handling .

Eigenschaften

IUPAC Name |

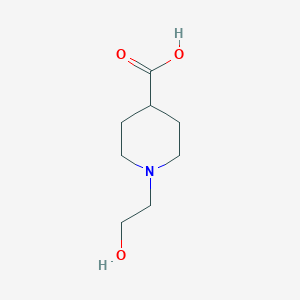

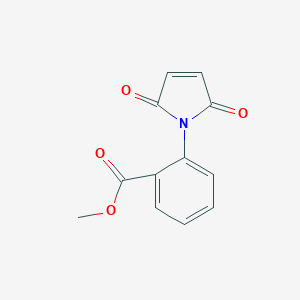

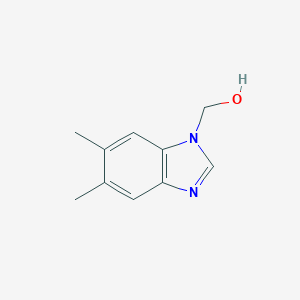

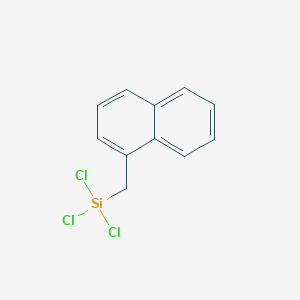

trichloro(naphthalen-1-ylmethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3Si/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCCIXDZFGSHTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542926 |

Source

|

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Naphthylmethyl)trichlorosilane | |

CAS RN |

17998-59-3 |

Source

|

| Record name | Trichloro[(naphthalen-1-yl)methyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.